molecular formula C18H12F2N4O B2774105 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251631-43-2

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Katalognummer: B2774105
CAS-Nummer: 1251631-43-2
Molekulargewicht: 338.318
InChI-Schlüssel: RJTUQJKVAPLIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The core triazolopyridazine structure is known for its versatile applications in pharmaceutical research, with documented activities as modulators of various biological targets. For instance, structurally similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated as potent modulators of the P2X7 receptor, a key target in inflammatory diseases . Furthermore, 6-phenyl-substituted triazolopyridazine analogs have historically demonstrated central nervous system (CNS) activity, specifically as anxiolytic agents in preclinical models . The incorporation of a 3,5-difluorobenzyl group at the 2-position is a strategic modification often employed to enhance metabolic stability and influence the molecule's binding affinity and selectivity towards target proteins. The inherent physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen-bonding capacity, contribute to unique applications in molecular recognition and can be advantageous for optimizing the pharmacokinetic profile of lead compounds . This reagent serves as a valuable building block for researchers developing novel bioactive molecules, particularly in the fields of neuroscience, oncology, and immunology. It is ideal for probing structure-activity relationships (SAR), screening for new biological activities, and hit-to-lead optimization campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O/c19-14-8-12(9-15(20)10-14)11-23-18(25)24-17(22-23)7-6-16(21-24)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTUQJKVAPLIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazines exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines (e.g., A549, MCF-7) with IC50 values indicating moderate to high cytotoxicity .
  • The compound's mechanism often involves inhibition of specific kinases associated with cancer proliferation.

Antimicrobial Properties

Research has indicated that triazolo derivatives possess antimicrobial activities against various pathogens:

  • Compounds similar to 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have been tested against bacterial strains and have shown promising results in inhibiting bacterial growth.

Case Study 1: Inhibition of c-Met Kinase

A study evaluated a series of triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase:

  • Findings : The most potent compound exhibited an IC50 value comparable to established inhibitors like Foretinib. This suggests potential applications in targeted cancer therapies .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

  • Results : Several derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer activity.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials.

    1,2,4-Triazolo[4,3-a]pyrazines: Investigated as kinase inhibitors.

Uniqueness

2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Biologische Aktivität

2-(3,5-Difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is C18H12F2N4OC_{18}H_{12}F_2N_4O with a molecular weight of 338.3 g/mol. The structure features a triazolo-pyridazine core which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₈H₁₂F₂N₄O
Molecular Weight 338.3 g/mol
CAS Number 1251631-43-2

The biological activity of this compound can be attributed to its interaction with various molecular targets. The triazolo-pyridazine scaffold is known to modulate several signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). Specifically, it has been reported to act as an agonist for formyl peptide receptors (FPRs), which play a significant role in regulating inflammation and immune responses .

Anti-inflammatory Activity

Research indicates that derivatives of pyridazin-3(2H)-one exhibit significant anti-inflammatory properties by activating FPRs. These receptors are involved in chemotaxis and the activation of neutrophils, leading to enhanced inflammatory responses . For instance, compounds derived from this scaffold have shown low micromolar EC50 values in inducing intracellular calcium flux in human neutrophils .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a related compound showed IC50 values of 1.06 μM against A549 cells (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . This suggests that modifications to the triazolo-pyridazine structure can enhance its anticancer potency.

Case Studies

  • Study on FPR Agonist Activity : A series of pyridazin-3(2H)-one derivatives were synthesized and tested for their ability to activate FPRs. The findings indicated that modifications at positions 4 and 6 significantly influenced their agonist activity and selectivity towards different FPR subtypes .
  • Cytotoxicity Evaluation : A pharmacological screening evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against cancer cell lines. The results highlighted the potential of these compounds as lead candidates for further development in cancer therapy due to their selective cytotoxicity .

Q & A

Q. What are the optimized synthetic routes for synthesizing 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves cyclization of hydrazinylpyridazine intermediates with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. Key steps include:

  • Intermediate Preparation : 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine .
  • Substitution Reactions : Chlorine substitution with benzyl or phenyl groups using coupling agents under inert atmospheres (e.g., argon) .
  • Purification Challenges : Low yields (43–50%) due to side reactions require column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol or methanol) .

Q. Reference :

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorinated benzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C20_{20}H14_{14}F2_2N4_4O requires m/z 376.1092) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1}) .
  • HPLC : Ensures purity (>95%) with retention times (e.g., 8.8–9.3 minutes using C18 columns) .

Q. Reference :

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption .

Q. Reference :

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiproliferative activity of this compound against cancer cell lines?

Methodological Answer:

  • Cell Line Selection : Use diverse models (e.g., MCF-7 [breast], HELA [cervical]) to assess tissue-specific efficacy .
  • Dose-Response Assays : Incubate cells with 0.1–100 µM compound for 48–72 hours; quantify viability via Coulter counting or MTT assays .
  • Control Groups : Include untreated cells and reference drugs (e.g., doxorubicin).
  • Data Interpretation : Calculate IC50_{50} values and compare with structural analogs to infer SAR trends (e.g., fluorinated substituents enhance potency) .

Q. Reference :

Q. How do structural modifications (e.g., fluorination, triazolo-pyridazine core variations) influence bioactivity?

Methodological Answer:

  • Fluorine Substitution : 3,5-Difluorobenzyl groups improve metabolic stability and membrane permeability via hydrophobic interactions .
  • Core Modifications : Replacing triazolo-pyridazine with triazolo-triazine reduces activity, highlighting the scaffold’s importance in target binding .
  • Data Contradictions : Some analogs show inconsistent activity due to steric hindrance from bulky substituents (e.g., cyclobutyl groups lower efficacy despite lipophilicity) .

Q. Reference :

Q. How should researchers address contradictory data in literature regarding this compound’s mechanism of action?

Methodological Answer:

  • Target Validation : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify direct targets (e.g., EGFR, VEGFR2) .
  • Pathway Analysis : Perform RNA-seq or Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
  • Cross-Study Comparison : Reconcile discrepancies by standardizing assay conditions (e.g., serum concentration, passage number) .

Q. Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.